2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone
Description
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-acyloxy-3-phenylthiopropionitriles, which are used as a formylcarbonium ion synthon, is described in the first paper . This process involves the Michael addition of thiophenol to 2-acyloxyacrylonitriles. Another paper discusses the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes, which exhibit antiproliferative activity and inhibit tubulin polymerization . Additionally, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides is detailed, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity and chemical reactivity. The papers provided do not directly analyze the molecular structure of "2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone," but they do discuss the importance of substituents on the thiophene ring and their impact on biological activity . The docking studies of synthesized thiophene derivatives also provide insights into their potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is highlighted in several papers. For example, the synthesis of polysubstituted benzothiophenes involves samarium diiodide-promoted three-component coupling reactions of thiophene-2-carboxylate with ketones . The cycloaddition reactions of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with various reagents to yield benzo[c]thiophene derivatives are also described .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are determined by their molecular structure and substituents. While the papers do not provide specific details on the physical and chemical properties of "2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone," they do discuss the properties of related compounds. For instance, the antiproliferative activity and cell cycle effects of synthesized thiophene derivatives are evaluated, indicating their potential as tubulin inhibitors . The biological evaluation of synthesized thiophene derivatives, including antimicrobial activity, is also reported .
properties
IUPAC Name |
ethyl 2-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(23-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAEHRALAIAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644367 | |
Record name | Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898780-93-3 | |
Record name | Ethyl 2-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.